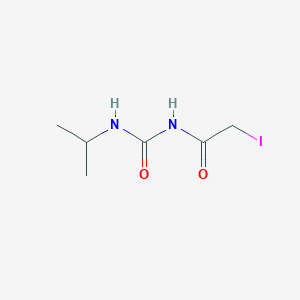
2-Iodo-n-(propan-2-ylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-n-(propan-2-ylcarbamoyl)acetamide: is an organic compound with the molecular formula C₆H₁₁IN₂O₂. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by an iodine atom, and the nitrogen atom is substituted with a propan-2-ylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide typically involves the iodination of an appropriate precursor. One common method is the reaction of acetamide with iodine and a suitable base, followed by the introduction of the propan-2-ylcarbamoyl group. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Potassium carbonate or sodium hydroxide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Acetamide, iodine, propan-2-ylamine
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or chromatography to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Thiols (e.g., cysteine), amines (e.g., methylamine), under mild conditions (room temperature, neutral pH)
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride, under anhydrous conditions
Major Products:
Substitution: Thiol-substituted acetamides, amine-substituted acetamides
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Scientific Research Applications
Chemistry: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound is employed in biochemical studies to modify proteins and peptides. It is used to alkylate cysteine residues, preventing the formation of disulfide bonds and stabilizing protein structures.
Medicine: In medical research, this compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
2-Iodo-n-(propan-2-ylcarbamoyl)acetamide exerts its effects primarily through the alkylation of thiol groups in proteins and peptides. The iodine atom acts as an electrophile, reacting with the nucleophilic thiol group of cysteine residues. This covalent modification prevents the formation of disulfide bonds, thereby altering the protein’s structure and function. The compound’s mechanism of action involves:
Molecular Targets: Cysteine residues in proteins
Pathways Involved: Disruption of disulfide bond formation, inhibition of enzyme activity
Comparison with Similar Compounds
Iodoacetamide: Similar structure but lacks the propan-2-ylcarbamoyl group. Used for similar applications in protein modification.
Chloroacetamide: Contains a chlorine atom instead of iodine. Less reactive compared to iodoacetamide.
Bromoacetamide: Contains a bromine atom instead of iodine. Intermediate reactivity between chloroacetamide and iodoacetamide.
Uniqueness: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide is unique due to the presence of the propan-2-ylcarbamoyl group, which enhances its reactivity and specificity towards certain biological targets. This makes it a valuable tool in biochemical and medical research.
Properties
CAS No. |
6267-46-5 |
|---|---|
Molecular Formula |
C6H11IN2O2 |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
2-iodo-N-(propan-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C6H11IN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
BGXCISHKTSVLSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















